

An In-depth Technical Guide to 2,3-Dichloro-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,3-Dichloro-4-hydroxybenzaldehyde

Cat. No.: B099714

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde. Its structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nature of the chlorine atoms and the activating effect of the hydroxyl group on the benzene ring create a unique electronic environment that influences its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential areas of application for professionals in research and drug development.

Chemical Identity and Properties

The definitive nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: 2,3-Dichloro-4-hydroxybenzaldehyde

Synonyms:

- Benzaldehyde, 2,3-dichloro-4-hydroxy-[[1](#)]

Quantitative Data Summary

A summary of the key physicochemical properties of **2,3-Dichloro-4-hydroxybenzaldehyde** is presented below. It is important to note that while experimental data for this specific isomer is limited, the provided values are based on reliable sources and predictions for closely related compounds.

Property	Value	Source
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	NIST
Molecular Weight	191.01 g/mol	--INVALID-LINK--
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like ethanol and DMSO; limited solubility in water.	General solubility trends for similar compounds[2]

Experimental Protocols

The synthesis of **2,3-Dichloro-4-hydroxybenzaldehyde** can be achieved through the ortho-formylation of a corresponding phenol, a classic transformation in organic chemistry.

Synthesis via Reimer-Tiemann Reaction

A plausible and documented method for the synthesis of **2,3-Dichloro-4-hydroxybenzaldehyde** is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol using chloroform in a basic solution.[[3](#)][[4](#)][[5](#)][[6](#)]

Reaction: Formylation of 2,3-dichlorophenol.

Experimental Protocol:

- Preparation of Reaction Mixture: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, a solution of 2,3-dichlorophenol (1 equivalent) is prepared

in an appropriate solvent, such as aqueous ethanol.

- **Addition of Base:** A solution of a strong base, typically sodium hydroxide (excess, e.g., 6 equivalents), is added to the reaction mixture.[3]
- **Addition of Chloroform:** Chloroform (excess, e.g., 15 equivalents) is added dropwise to the mixture while maintaining a controlled temperature, often at ambient or slightly elevated temperatures.[3]
- **Reaction Execution:** The reaction mixture is then heated to reflux for several hours (e.g., 4 hours) to ensure the completion of the formylation.[3]
- **Work-up and Isolation:**
 - After cooling, the reaction mixture is diluted with water and a suitable organic solvent like ethyl acetate.
 - The aqueous phase is acidified (e.g., with 1 N HCl to pH 1) and extracted with an organic solvent.[3]
 - The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[3]
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel.[3]

Signaling Pathways and Biological Activity

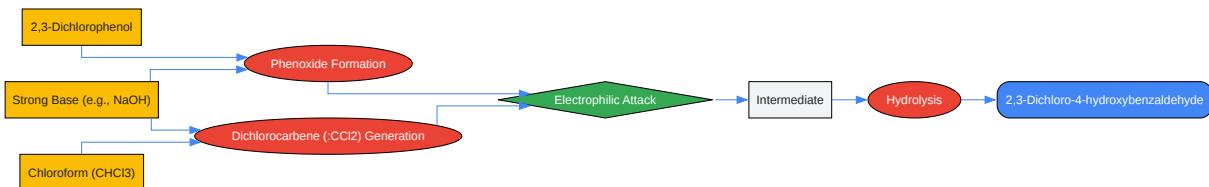
Currently, there is a lack of specific research on the biological activity and the direct impact of **2,3-Dichloro-4-hydroxybenzaldehyde** on cellular signaling pathways. However, studies on related hydroxybenzaldehyde derivatives offer some insights into potential areas of investigation.

For instance, 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to modulate the Sonic hedgehog (Shh) signaling pathway and exhibit protective effects in astrocytes.[7][8] Furthermore, other benzaldehyde derivatives have been investigated for their anti-inflammatory effects through the suppression of the MAPK signaling pathway.[9]

Given the structural similarities, it is plausible that **2,3-Dichloro-4-hydroxybenzaldehyde** could exhibit biological activity. Research into its potential effects on key signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, would be a valuable area of future investigation for drug discovery and development. The presence of the dichloro substitution pattern may significantly influence its biological profile compared to its non-halogenated counterparts.

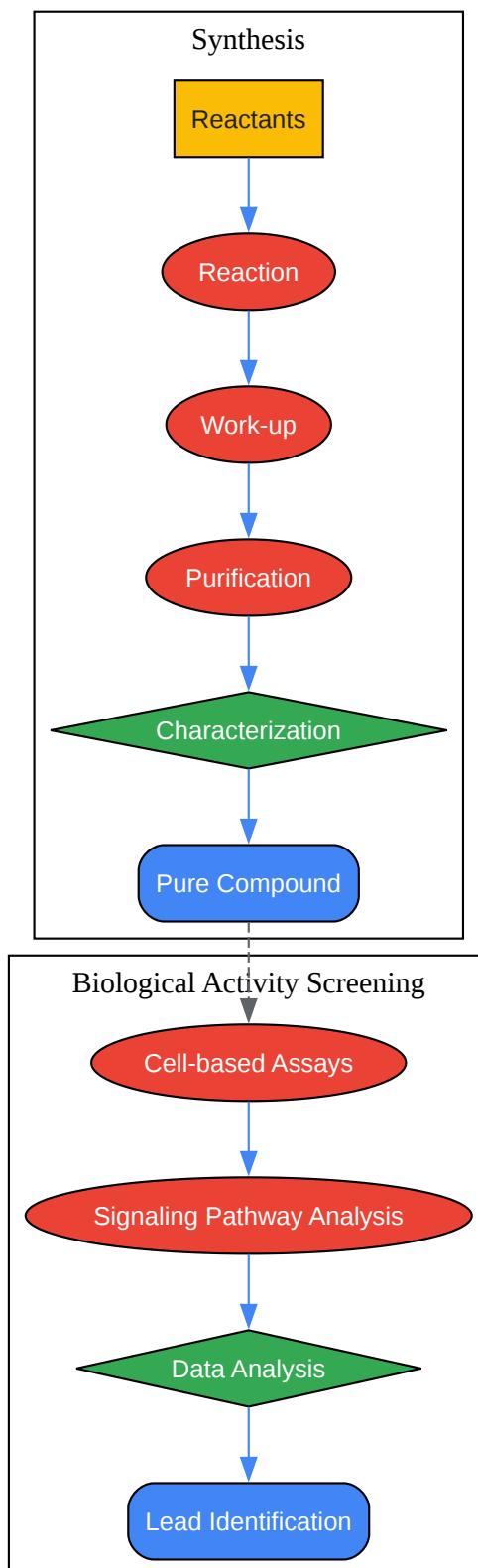
Logical Relationships and Experimental Workflows

To facilitate a clearer understanding of the synthesis and potential investigation of **2,3-Dichloro-4-hydroxybenzaldehyde**, the following diagrams illustrate the key logical relationships and a generalized experimental workflow.



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Reimer-Tiemann reaction pathway for the synthesis of **2,3-Dichloro-4-hydroxybenzaldehyde**.



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A generalized experimental workflow from synthesis to biological activity screening.

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